3,5-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Overview
Description
3,5-Difluoro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is a synthetic organic compound with the molecular formula C21H21F2NO3 and a molecular weight of 373.39 g/mol . This compound is characterized by the presence of two fluorine atoms and a spirocyclic structure, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 3,5-Difluoro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:
Formation of the spirocyclic intermediate: This step involves the reaction of a suitable amine with a diol to form the spirocyclic structure.
Introduction of the benzophenone moiety: The spirocyclic intermediate is then reacted with a benzoyl chloride derivative to introduce the benzophenone group.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .
Chemical Reactions Analysis
3,5-Difluoro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
3,5-Difluoro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3,5-Difluoro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone can be compared with other similar compounds, such as:
3,5-Dichloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone: This compound has chlorine atoms instead of fluorine, which may result in different chemical and biological properties.
3,5-Dimethyl-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone: The presence of methyl groups instead of fluorine can affect the compound’s reactivity and interactions with biological targets.
The uniqueness of 3,5-Difluoro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone lies in its specific fluorine substitution pattern and spirocyclic structure, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
(3,5-difluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2NO3/c22-17-11-16(12-18(23)13-17)20(25)19-4-2-1-3-15(19)14-24-7-5-21(6-8-24)26-9-10-27-21/h1-4,11-13H,5-10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHBSKOBLZEQTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=CC(=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643788 | |
Record name | (3,5-Difluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-05-0 | |
Record name | (3,5-Difluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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